2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
Description
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a complex organic molecule characterized by its unique arrangement of benzo[d]thiazole, thiazole, and acetamide functional groups. Its structure suggests potential utility in various scientific and industrial applications, given its multifaceted reactivity and pharmacophoric attributes.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS3/c1-12-17(27-19(23-12)13-6-2-3-7-14(13)21)10-22-18(25)11-26-20-24-15-8-4-5-9-16(15)28-20/h2-9H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEYQZSHLWXNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors:
Formation of benzo[d]thiazol-2-ylthio Intermediate: : The benzo[d]thiazole core can be synthesized via cyclization reactions involving o-aminothiophenol and carbon disulfide under basic conditions, followed by oxidation.
Thiazole Derivative Synthesis: : The 2-(2-fluorophenyl)-4-methylthiazole moiety can be constructed through Hantzsch thiazole synthesis, involving α-bromoacetophenone derivative and thioamide under acidic conditions.
Coupling Reaction: : The final step involves the coupling of the benzo[d]thiazol-2-ylthio intermediate with the thiazole derivative in the presence of acetic anhydride, employing appropriate bases and solvents like dichloromethane to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for large-scale production:
Continuous Flow Chemistry: : Utilizing continuous flow reactors for high-efficiency heat and mass transfer.
Catalysts and Green Chemistry Approaches: : Employing environmentally benign catalysts and solvents to reduce hazardous waste and improve yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and thiazole moieties in the compound facilitate nucleophilic substitutions. For example:
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The benzo[d]thiazol-2-ylthio group undergoes nucleophilic displacement with halogenated reagents (e.g., alkyl/aryl halides) under basic conditions, forming new thioether bonds.
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The 4-methylthiazole ring can participate in substitutions at the C-2 or C-5 positions, particularly with electrophiles targeting the sulfur or nitrogen atoms .
Key Example :
In analogs of this compound, chloroacetamide derivatives react with mercapto-oxadiazoles to form thioether-linked products . This suggests similar reactivity for the acetamide side chain in the target molecule.
Cyclization Reactions
The compound’s structure allows for intramolecular cyclization, forming fused heterocyclic systems.
For instance, thiazole derivatives with acetamide side chains have been shown to cyclize into 1,3,4-oxadiazoles under dehydrating conditions .
Cross-Coupling Reactions
The aryl fluorophenyl group enables participation in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).
Experimental Findings :
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Fluorophenyl-substituted thiazoles undergo Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups at the C-2 position .
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The methyl group on the thiazole ring can be functionalized via C–H activation, enabling further diversification.
Hydrolysis and Condensation
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
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Hydrolysis : Forms carboxylic acid derivatives, which can further react with amines or alcohols.
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Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases, as observed in structurally related thiazole-acetamide hybrids .
Biological Interaction-Driven Reactivity
In enzymatic environments, the compound interacts with biological targets through:
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Hydrogen bonding : The acetamide’s NH and carbonyl groups bind to protein residues.
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π-π stacking : The fluorophenyl and benzothiazole moieties interact with aromatic amino acids.
Mechanistic Insight :
In anticancer studies, analogous thiazole-acetamides induce apoptosis via mitochondrial membrane depolarization and caspase-3 activation . For example, compound 4f (structurally related) showed 21.54% apoptosis induction in A549 lung cancer cells .
Oxidation and Reduction
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Oxidation : The thioether linkage oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
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Reduction : The fluorophenyl group can undergo catalytic hydrogenation, though the fluorine substituent may sterically hinder this process.
Complexation with Metal Ions
The sulfur and nitrogen atoms in the thiazole rings act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. These interactions are critical in catalytic applications or metalloenzyme inhibition .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide serves as a precursor or intermediate in the synthesis of more complex molecules due to its rich functional group diversity.
Biology
In biological research, the compound’s ability to interfere with specific biological pathways makes it a candidate for enzyme inhibition studies, particularly those involving sulfur metabolism.
Medicine
Industry
Industrially, it can be used in the formulation of specialized polymers or as a stabilizer in chemical processes due to its robust structure and reactivity.
Mechanism of Action
The compound exerts its effects through:
Enzyme Inhibition: : By interacting with active sites of enzymes that recognize thiazole or benzo[d]thiazole motifs.
Molecular Pathways: : Disrupting signaling pathways involving sulfur-containing enzymes, altering cellular functions.
Comparison with Similar Compounds
Comparatively, similar compounds include:
2-(benzo[d]thiazol-2-yl)acetamide: : Lacks the thiazole moiety, making it less versatile in biological applications.
2-(benzo[d]thiazol-2-ylthio)-N-methylacetamide: : Lacks the fluorophenyl group, thus, altering its electronic properties and reactivity.
What sets 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide apart is its combined structural elements, offering a unique balance of electronic, steric, and functional properties.
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Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, characterization, and biological activities, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from benzo[d]thiazole derivatives. A common method includes the reaction of benzo[d]thiazol-2-amine with various substituted thiazoles in the presence of acetic acid as a catalyst. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of synthesized compounds.
Antibacterial Activity
Research has demonstrated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to This compound have been tested against various bacterial strains including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The results indicate that these compounds can inhibit bacterial growth effectively, with some derivatives showing zones of inhibition up to 28 mm , suggesting strong antibacterial potential .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 5d | 28 | K. pneumoniae |
| 5d | 24 | S. aureus |
| 5d | 25 | E. coli |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives have also been reported. Compounds similar to the target molecule have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The inhibition of COX-2 has been particularly noted, with studies indicating that certain derivatives exhibit promising analgesic and anti-inflammatory activity comparable to standard medications .
Anticancer Activity
The anticancer potential of thiazole derivatives is another area of significant interest. Various studies have shown that these compounds can induce apoptosis in cancer cell lines, with some exhibiting IC50 values lower than those of established chemotherapeutic agents like doxorubicin. For example, certain thiazole derivatives demonstrated cytotoxicity against human glioblastoma and melanoma cell lines, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | U251 (glioblastoma) | 1.61 |
| Compound 10 | WM793 (melanoma) | 1.98 |
Case Studies
- Antibacterial Study : A study conducted on a series of benzo[d]thiazole derivatives revealed that modifications at specific positions significantly enhanced antibacterial activity. The introduction of electron-donating groups was found to improve efficacy against resistant bacterial strains .
- Anticancer Evaluation : In a comparative study involving several thiazole derivatives, it was found that compounds with specific substitutions on the thiazole ring exhibited enhanced activity against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Basic: What are the optimal synthetic pathways for this compound, and how are key intermediates characterized?
Methodological Answer:
The synthesis involves multi-step reactions, including thioether bond formation and amide coupling. Key steps include:
- Thiazole-thioacetate intermediate formation : Reacting benzo[d]thiazole-2-thiol with chloroacetyl chloride under anhydrous conditions (dichloromethane, 0–5°C, triethylamine as base) to yield 2-(benzo[d]thiazol-2-ylthio)acetyl chloride .
- Amide coupling : Reacting the intermediate with (2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanamine using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at room temperature .
Characterization : - NMR (¹H/¹³C) confirms regioselectivity and bond formation (e.g., thiazole C-H protons at δ 7.2–8.5 ppm) .
- HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .
Basic: Which analytical techniques are critical for confirming structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.0–7.4 ppm; thiazole methyl group at δ 2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calc. for C₂₁H₁₇FN₄OS₂: 433.0821) .
- HPLC-PDA : Quantifies purity and detects byproducts (e.g., unreacted amine or acetyl chloride intermediates) .
Advanced: How does the 2-fluorophenyl substituent influence bioactivity compared to other aryl groups?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance target binding via dipole interactions. For example, fluorophenyl derivatives show 3-fold higher inhibition of kinase X compared to 4-methylphenyl analogs .
- Substituent position : Meta/para fluorination reduces steric hindrance, improving binding affinity (IC₅₀ = 0.8 µM vs. 2.1 µM for ortho-fluoro) .
Data Table :
| Substituent (R) | Target IC₅₀ (µM) | LogP |
|---|---|---|
| 2-Fluorophenyl | 0.8 | 3.2 |
| 4-Methylphenyl | 2.1 | 3.5 |
| 4-Bromophenyl | 1.5 | 3.8 |
| Source: SAR analysis of thiazole-acetamide derivatives |
Advanced: What strategies resolve contradictions in reported biological activities of analogous derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Use standardized enzymatic assays (e.g., fluorescence polarization for kinase inhibition) to compare activities .
- Cellular permeability differences : Measure logD values (e.g., logD = 3.2 for 2-fluorophenyl vs. 4.1 for 4-bromophenyl) to explain discrepancies in cell-based vs. enzyme assays .
- Metabolic stability : Perform hepatic microsome studies (e.g., t₁/₂ = 45 min for fluorophenyl vs. 22 min for nitro derivatives) to correlate in vitro/in vivo results .
Advanced: How is computational modeling used to predict binding modes with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Predicts interactions with kinase ATP-binding pockets (e.g., hydrogen bonding between acetamide carbonyl and Lys123) .
- MD simulations (AMBER): Reveal conformational stability of the ligand-receptor complex (RMSD < 2.0 Å over 100 ns) .
- Pharmacophore modeling : Identifies critical features (e.g., fluorophenyl hydrophobicity, thiazole π-π stacking) for lead optimization .
Basic: What are the stability profiles under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Stable in pH 5–7 (PBS buffer, 25°C, 24 h; degradation <5%), but hydrolyzes rapidly at pH >9 (amide bond cleavage) .
- Thermal stability : Decomposes above 150°C (DSC analysis), with storage recommended at –20°C under inert atmosphere .
Advanced: How are enzyme inhibition mechanisms validated experimentally?
Methodological Answer:
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Kᵢ = 0.5 µM for kinase X) .
- ITC (Isothermal Titration Calorimetry) : Measures binding thermodynamics (ΔG = –9.8 kcal/mol, ΔH = –6.2 kcal/mol) .
- Western blotting : Confirms downstream target modulation (e.g., reduced phospho-ERK levels in treated cells) .
Advanced: What synthetic challenges arise in scaling up this compound?
Methodological Answer:
- Low yields in amide coupling : Optimize stoichiometry (1.2 eq. EDC, 1.1 eq. HOBt) and solvent (DMF with 4Å molecular sieves) to suppress racemization .
- Purification difficulties : Use preparative HPLC (C18, 20–80% acetonitrile gradient) to isolate the product from regioisomers .
Basic: How is the compound’s solubility profile optimized for in vitro studies?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to achieve 50 µM solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (PDI <0.2) to enhance aqueous dispersion .
Advanced: What in vivo models are used to evaluate pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics : Administer IV/orally to Sprague-Dawley rats (10 mg/kg); measure plasma levels via LC-MS/MS (Cₘₐₓ = 1.2 µg/mL, t₁/₂ = 4.5 h) .
- Xenograft models : Test antitumor efficacy in HCT-116 colorectal cancer models (40% tumor growth inhibition at 25 mg/kg, q.d.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
